molecular formula C10H10N4O2 B11773725 6-(Amino(pyridin-4-yl)methyl)pyrimidine-2,4-diol

6-(Amino(pyridin-4-yl)methyl)pyrimidine-2,4-diol

Cat. No.: B11773725
M. Wt: 218.21 g/mol
InChI Key: SXEINZUSTUJTPM-UHFFFAOYSA-N
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Description

6-(Amino(pyridin-4-yl)methyl)pyrimidine-2,4-diol is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of amino and hydroxyl groups in its structure makes it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Amino(pyridin-4-yl)methyl)pyrimidine-2,4-diol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridine-4-carbaldehyde with guanidine to form an intermediate, which is then cyclized to yield the desired pyrimidine derivative. The reaction conditions often include the use of catalysts such as zinc chloride or ammonium acetate, and solvents like ethanol or dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-(Amino(pyridin-4-yl)methyl)pyrimidine-2,4-diol can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

6-(Amino(pyridin-4-yl)methyl)pyrimidine-2,4-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Amino(pyridin-4-yl)methyl)pyrimidine-2,4-diol involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Similar Compounds:

Uniqueness: this compound stands out due to its unique combination of amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and advanced materials .

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

6-[amino(pyridin-4-yl)methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H10N4O2/c11-9(6-1-3-12-4-2-6)7-5-8(15)14-10(16)13-7/h1-5,9H,11H2,(H2,13,14,15,16)

InChI Key

SXEINZUSTUJTPM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(C2=CC(=O)NC(=O)N2)N

Origin of Product

United States

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